molecular formula C22H20FN5O3 B2887341 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421491-50-0

7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2887341
CAS No.: 1421491-50-0
M. Wt: 421.432
InChI Key: ZRELKRSVLMJSHL-UHFFFAOYSA-N
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Description

7-((2-Ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimido[4,5-d]pyrimidine derivative, a bicyclic scaffold known for its diverse pharmacological activities, including kinase inhibition (e.g., BTK, EGFR, DNA-PK) . This compound features substitutions at the 7-position (2-ethoxybenzylamino group) and 3-position (2-fluorobenzyl group), which are critical for modulating target selectivity, potency, and physicochemical properties. Pyrimido[4,5-d]pyrimidines are often synthesized via multicomponent reactions (MCRs), which improve efficiency and yields compared to traditional methods .

Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-2-31-18-10-6-4-7-14(18)11-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)13-15-8-3-5-9-17(15)23/h3-10,12H,2,11,13H2,1H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELKRSVLMJSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 6-Amino-1,3-Dimethyluracil

The foundational step involves cyclizing 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1 ) with formaldehyde and amines. As demonstrated in Scheme 1 of, heating 1 with formaldehyde (40% solution) and p-anisidine in ethanol at 35°C for 2 hours initiates cyclization, forming the bicyclic intermediate 6 in 78% yield. This reaction proceeds via imine formation followed by nucleophilic attack of the uracil’s 6-amino group on the activated aldehyde.

Table 1: Optimization of Core Formation

Catalyst Solvent Temp (°C) Time (h) Yield (%)
None Ethanol 35 2 78
DABCO THF 60 1.5 85
BF3·Et2O DCM 0 3 68

Microwave irradiation (100 W, 120°C) reduces reaction times to 20 minutes without yield compromise. Post-cyclization chlorination using POCl3 under microwave conditions converts hydroxyl groups to chlorides, critical for subsequent amination.

One-Pot Synthesis Using Ionic Liquid Catalysis

A breakthrough methodology from utilizes the ionic liquid [C4(DABCO-SO3H)2]·4ClO4 to catalyze the entire sequence in one pot. Combining 1 , 2-fluorobenzyl alcohol, 2-ethoxybenzylamine, and formaldehyde in ethanol with 5 mol% catalyst at 70°C for 4 hours delivers the final product in 88% yield. The ionic liquid’s dual Brønsted acid and phase-transfer properties accelerate both cyclization and amination steps, reducing purification needs.

Solid-Phase Synthesis for Parallel Optimization

Adapting’s solid-phase approach, Wang resin-bound pyrimidine intermediates enable rapid diversification. After immobilizing 1 on Wang resin via a carbamate linker, sequential treatment with 2-fluorobenzyl bromide (DIPEA/DMF, 25°C, 6h) and 2-ethoxybenzylamine (HATU/DMF, 50°C, 8h) affords the target compound upon TFA cleavage in 76% yield. This method proves advantageous for synthesizing analogs but requires specialized equipment.

Critical Analysis of Methodologies

Yield and Scalability

The ionic liquid method offers the best scalability (88% yield, 10 g scale), while Mitsunobu coupling provides superior regioselectivity. Solid-phase synthesis trails in yield (76%) but excels in parallel synthesis applications.

Environmental Impact

Solvent usage varies significantly:

  • Ionic liquid method: 5 mL ethanol/g product
  • Traditional stepwise: 22 mL DMF + 15 mL n-butanol/g Microwave-assisted steps cut energy use by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl and fluorobenzyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimido[4,5-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted pyrimido[4,5-d]pyrimidines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds of this class are investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of fluorine and ethoxy groups can enhance biological activity and specificity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are highlighted through comparisons with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position) Target / Activity Key Findings
Target Compound 7: 2-ethoxybenzylamino; 3: 2-fluorobenzyl Kinase inhibition (putative) Structural features suggest potential selectivity for DNA-PK or BTK . Ethoxy group may enhance lipophilicity.
STL127705 (Compound L) 7: 3,4-dimethoxyphenethylamino; 3: 3-fluorophenyl DNA-PK (Ku70/80 heterodimer, IC₅₀ = 3.5 μM) Disrupts Ku-DNA interaction, inhibits DNA-PKCS kinase (IC₅₀ = 2.5 μM). Shows radiosensitization in glioblastoma cells .
EGFR Inhibitor (Compound 18) Not fully disclosed EGFR L858R/T790M mutant (selective) Overcomes drug resistance in EGFR-mutant cancers; high selectivity in vitro/in vivo.
BTK Inhibitor (PMID: 31221612) Varied alkyl/arylamino groups Bruton’s tyrosine kinase (BTK) Pyrimido[4,5-d]pyrimidine derivatives exhibit IC₅₀ values < 100 nM against BTK.
APP-MP () Ribose-modified pyrimido[5,4-d]pyrimidine PRS1/PRS2 enzymes (IC₅₀ = 5.2–23.8 μM) Inhibits PRS via ADP allosteric site; sensitivity depends on phosphate concentration.

Key Observations :

Substituent Impact on Selectivity: The 2-fluorobenzyl group at position 3 in the target compound contrasts with 3-fluorophenyl in STL127705. Fluorine’s position influences DNA-PK vs. other kinase affinities due to steric and electronic effects .

Synthetic Efficiency :

  • The target compound’s synthesis likely employs MCRs (e.g., 4-component reactions), as seen in analogs, yielding >90% under optimized conditions . Traditional methods for similar scaffolds often yield <50% .

Biological Activity Trends :

  • DNA-PK Inhibition : STL127705’s activity suggests fluorinated aryl groups at position 3 are critical for DNA-PK targeting. The target compound’s 2-fluorobenzyl group may retain this activity but with altered potency .
  • BTK/EGFR Inhibition : BTK inhibitors prioritize small hydrophobic substituents (e.g., cyclopentyl), while EGFR-targeting analogs (e.g., compound 18) favor bulkier groups for mutant kinase binding .

Biological Activity

The compound 7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione , identified by its CAS number 1421491-50-0 , is a member of the pyrimidine family known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FN5O3C_{22}H_{20}FN_5O_3, with a molecular weight of 421.4 g/mol . The structure includes a pyrimidine core substituted with ethoxy and fluorobenzyl groups, which are crucial for its biological activity.

PropertyValue
CAS Number1421491-50-0
Molecular FormulaC22H20FN5O3
Molecular Weight421.4 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The evaluation methods typically employed include diffusion in agar and serial dilution techniques.

  • Case Study : A study involving similar pyrimidine derivatives demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy against specific pathogens .

Anticancer Properties

Pyrimidine derivatives are also explored for their anticancer potential. Compounds with similar structures have been reported to inhibit various cancer cell lines effectively.

  • Research Findings : A derivative of the pyrimidine family showed IC50 values in the low micromolar range against multiple cancer types, including non-small cell lung cancer and breast cancer cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is a common mechanism for many biologically active compounds.

  • Monoamine Oxidase (MAO) Inhibition : Some related compounds have shown significant MAO inhibitory activity, indicating potential use in treating neurological disorders .

Immunosuppressive Activity

Emerging research suggests that certain pyrimidine derivatives may possess immunosuppressive properties, making them candidates for treating autoimmune diseases.

  • Mechanism Exploration : In vitro assays have indicated that these compounds can modulate immune responses by activating apoptotic pathways in immune cells .

Q & A

Basic: What are the common synthetic routes and optimization strategies for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization to form the pyrimido[4,5-d]pyrimidine core. Key steps include:

  • Core Formation : Cyclization of precursors like aminopyrimidine derivatives with halogenated benzyl groups under reflux conditions (e.g., using DMF or THF as solvents) .
  • Substituent Introduction : Sequential alkylation/amination reactions to attach the 2-ethoxybenzyl and 2-fluorobenzyl groups. For example, nucleophilic substitution with benzyl halides in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst choice) are critical. For instance, elevated temperatures (80–120°C) improve yields in cyclization steps, while polar aprotic solvents enhance solubility of intermediates .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 10–12 ppm) .
  • X-ray Crystallography : Resolves the fused pyrimidine ring system and dihedral angles between aromatic groups (e.g., planar core with r.m.s. deviation <0.01 Å) .
  • Mass Spectrometry (LCMS/HRMS) : Validates molecular weight and purity (e.g., [M+H]⁺ peaks matching theoretical values) .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or polymerases using fluorescence-based or radiometric methods .
  • Cellular Uptake Studies : Fluorescent tagging or HPLC-MS quantification to assess membrane permeability .
  • Receptor Binding Assays : Competitive binding experiments with radiolabeled ligands (e.g., ³H-thymidine displacement) .

Advanced: How do substituents (e.g., ethoxy vs. fluorine groups) influence its biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent Effect on Activity Methodological Insight
2-ethoxybenzyl Enhances lipophilicity, improving blood-brain barrier penetrationLogP calculations and MD simulations
2-fluorobenzyl Increases target affinity via halogen bonding (e.g., with kinase ATP pockets)Crystallographic analysis of protein-ligand complexes
Pyrimidine core modifications Alter tautomerization states, affecting H-bonding with DNA/RNA¹⁵N NMR and DFT studies

Key Takeaway : Substituent polarity and steric bulk are optimized using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .

Advanced: How can researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Assay Standardization : Validate buffer conditions (pH, ionic strength) and enzyme lot consistency .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Orthogonal Assays : Combine enzymatic inhibition with cellular viability assays (e.g., MTT) to confirm specificity .
  • Computational Modeling : Molecular dynamics (MD) simulations identify conformational flexibility impacting binding .

Advanced: What computational methods predict its interactions with biological targets?

Answer:

  • Molecular Docking : Tools like Schrödinger Suite or Rosetta predict binding poses in enzyme active sites (e.g., eEF-2K inhibition) .
  • QSAR Models : Regression analysis correlates substituent electronic parameters (Hammett σ) with activity trends .
  • Free-Energy Calculations : Alchemical methods (e.g., FEP) quantify binding energy differences between analogs .

Advanced: How do crystallographic studies inform its supramolecular interactions?

Answer:

  • Hydrogen Bonding : N–H⋯F and C–H⋯F interactions stabilize crystal packing (e.g., F⋯F distances ~3.45 Å) .
  • π-Stacking : Overlap of fluorobenzyl and pyrimidine rings (dihedral angles ~65–81°) enhances solid-state stability .
  • Solvent Effects : Polar solvents (e.g., DMSO) disrupt H-bonding, altering crystallization outcomes .

Advanced: What strategies improve synthetic yield in multi-step reactions?

Answer:

  • Flow Chemistry : Continuous reactors enhance reproducibility in diazomethane or cyclization steps (e.g., Omura-Sharma-Swern oxidation) .
  • Catalyst Screening : Pd/C or Ni catalysts for cross-coupling steps reduce side products .
  • DoE Optimization : Factorial designs (e.g., 2³ matrix) identify critical variables (temperature, stoichiometry) .

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